molecular formula C20H15ClFN3OS B2764665 N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-82-3

N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2764665
CAS No.: 897464-82-3
M. Wt: 399.87
InChI Key: DENVDSZPGWDFOL-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and an acetamide moiety bearing a 2-chlorobenzyl group. This compound is of interest due to its structural similarity to pharmacologically active analogs targeting cancer and inflammation. Below, we compare its structural features, synthetic routes, and biological activities with those of related compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c21-17-4-2-1-3-14(17)10-23-19(26)9-16-12-27-20-24-18(11-25(16)20)13-5-7-15(22)8-6-13/h1-8,11-12H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENVDSZPGWDFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This compound incorporates various functional groups that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
IUPAC Name This compound
CAS Number 897464-82-3
Molecular Weight 399.9 g/mol
Molecular Formula C20_{20}H15_{15}ClF N3_{3}OS

This compound's unique combination of a chlorophenyl group, a fluorophenyl group, and an imidazo-thiazole moiety suggests potential interactions with various biological pathways.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The imidazo[2,1-b][1,3]thiazole scaffold has been associated with various pharmacological effects, including anticancer and antiviral activities. Detailed studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cellular pathways.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds containing imidazo-thiazole structures against human cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:

  • HepG2 (Liver Cancer) : IC50_{50} values indicate significant cytotoxicity.
  • MDA-MB-231 (Breast Cancer) : This compound exhibited an IC50_{50} of 1.4 μM, demonstrating superior efficacy compared to standard treatments like sorafenib (IC50_{50} = 5.2 μM) .

Antiviral Activity

In addition to anticancer properties, related compounds have been evaluated for antiviral activity. Some derivatives have shown moderate effectiveness against RNA viruses:

  • Influenza A Virus : Certain derivatives demonstrated cytotoxicity >100 µM against strains including H1N1.
  • Vesicular Stomatitis Virus : Compounds displayed EC50_{50} values ranging from 2 µM to 9 µM in HeLa cells .

Study on Cytotoxicity

A study conducted on the synthesis and evaluation of imidazo-thiazole derivatives revealed that structural modifications significantly affect cytotoxicity profiles. The presence of electron-donating groups enhanced activity against cancer cell lines, suggesting that further structural optimization could yield more potent analogs .

Mechanistic Insights

Molecular dynamics simulations have been utilized to explore the interaction between these compounds and target proteins such as Bcl-2. These studies indicated that hydrophobic contacts play a crucial role in binding affinity, which is essential for the development of effective anticancer agents.

Scientific Research Applications

The compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities. Research indicates that compounds with similar scaffolds exhibit significant cytotoxicity against various human cancer cell lines. For instance, studies have shown that derivatives of imidazo-thiazole can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Biological Activities of Similar Compounds

Compound TypeActivityCell Lines TestedIC50 Values
Imidazo-thiazole derivativesCytotoxicityA549 (lung adenocarcinoma)23.30 ± 0.35 µM
Thiazole-integrated pyridine hybridsAntitumorMCF-7 (breast cancer)5.71 µM
Novel thiazole derivativesAnticancerU251 (glioblastoma)10–30 µM

Anticancer Research

N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has been investigated for its potential as an anticancer agent . The structural properties of the compound suggest interactions with key molecular targets involved in cancer progression. For example, studies involving related compounds have demonstrated significant activity against various cancer types, including breast and lung cancers .

Case Study: Anticancer Efficacy

In one study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties using the MTT assay against several cancer cell lines. The results indicated that specific modifications to the thiazole ring enhanced cytotoxicity, highlighting the importance of structure-activity relationships in drug design .

Pharmacological Potential

Beyond anticancer applications, compounds containing imidazo-thiazole moieties have been explored for their antimicrobial and antiviral properties. The structural characteristics of this compound suggest potential utility in treating infections caused by resistant strains of bacteria and viruses .

Comparison with Similar Compounds

Core Modifications

The imidazo[2,1-b]thiazole scaffold is conserved across analogs, but substituents at positions 3 and 6 vary significantly:

Compound Name R6 (Imidazothiazole) R3 (Acetamide Substituent) Source
Target Compound 4-Fluorophenyl N-(2-Chlorobenzyl) N/A
5f: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide 4-Chlorophenyl 6-Chloropyridin-3-yl
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 4-Chlorophenyl 6-(4-Methoxybenzylpiperazinyl)pyridin-3-yl
3d: 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide 4-Bromophenyl Benzoylhydrazinecarbothioamide

Key Observations :

  • R6 : Halogenated aryl groups (4-F, 4-Cl, 4-Br) are common, influencing electronic properties and binding interactions.
  • R3 : Bulky groups like piperazinyl (5l) enhance selectivity, while thioamide derivatives (3d) broaden activity spectra .

Key Observations :

  • Yields for analogs range from 54% to 87.8%, influenced by steric hindrance and reaction conditions .
  • Spectral data (e.g., IR C=O stretch at ~1670 cm⁻¹, NMR aromatic protons at δ 7–8 ppm) confirm structural integrity .

Cytotoxicity and Selectivity

Compound Cancer Cell Line (IC50) Enzyme Inhibition (VEGFR2 at 20 µM) Selectivity Notes Source
Target Not reported Not reported N/A N/A
5l MDA-MB-231: 1.4 µM; HepG2: 22.6 µM 5.72% 16× selectivity for MDA-MB-231
Sorafenib MDA-MB-231: 5.2 µM N/A Broad-spectrum kinase inhibitor
3c (from 15) PC-3 Prostate: log10GI50 < -8.00 N/A Potent against PC-3

Key Observations :

  • 5l outperforms sorafenib in MDA-MB-231 inhibition, attributed to its 4-chlorophenyl and piperazinyl groups .
  • 3c shows sub-nanomolar activity against PC-3, highlighting the impact of hydrazide modifications .

Antimicrobial and Anti-Inflammatory Activities

Compound (from ) Activity MIC (µg/mL) Anti-Inflammatory (Edema Inhibition)
4a–k Broad-spectrum antibacterial (E. coli, S. aureus) 6.25–25 40–65% (carrageenan-induced edema)

Key Insight : Imidazo[2,1-b]thiadiazole derivatives exhibit dual activity, suggesting scaffold versatility .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b][1,3]thiazole core. Key steps include:

  • Core Formation : Cyclocondensation of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole precursors with appropriate acetamide derivatives under reflux conditions in anhydrous solvents (e.g., benzene or acetonitrile) .
  • Critical Conditions :
    • Temperature : Maintain 80–100°C for cyclization to avoid side reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for amide bond formation .
    • Catalysts : Use triethylamine (TEA) or DMAP to facilitate nucleophilic substitutions .
  • Yield Optimization : Reaction times of 12–24 hours and inert atmospheres (N₂/Ar) improve yields (typical range: 54–95%) .

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